![molecular formula C33H36FN7O3S B605720 2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile CAS No. 2016806-57-6](/img/structure/B605720.png)
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile
説明
AZ13705339 is a potent and selective PAK1 inhibitor with PAK1 IC50 = 0.33 nM. AZ13711265 may be valuable tools for those looking to understand PAK1 biology. Group I PAKs are overexpressed in a wide variety of cancers, and PAK1 is commonly overexpressed in breast tumors with poor prognosis.
生物活性
The compound 2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile (commonly referred to as AZ13705339) is a complex molecule with significant potential in pharmacological applications, particularly in oncology.
Chemical Structure and Properties
- Molecular Formula : C33H36FN7O3S
- Molecular Weight : 629.7 g/mol
- CAS Registry Number : 2016806-57-6
- Chemical Class : This compound belongs to a class of small molecules that typically exhibit diverse biological activities due to their ability to interact with various biological targets.
The biological activity of AZ13705339 is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. The presence of the piperazine and pyrimidine moieties enhances its binding affinity to target proteins, potentially leading to effective inhibition of tumor growth.
Anticancer Properties
Research indicates that AZ13705339 demonstrates potent anticancer activity against various cancer cell lines. The compound has been shown to:
- Inhibit Cell Proliferation : Studies have reported a significant reduction in cell viability in cancer cell lines treated with AZ13705339, indicating its potential as an anticancer agent.
- Induce Apoptosis : Mechanistic studies suggest that the compound promotes apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Target Specific Pathways : It selectively inhibits pathways associated with cell cycle regulation and survival, such as the PI3K/AKT/mTOR pathway.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies have indicated that AZ13705339 has favorable absorption and distribution characteristics, with moderate metabolic stability. Toxicology assessments suggest that the compound exhibits manageable toxicity profiles at therapeutic doses, although further studies are necessary to fully elucidate its safety profile.
Research Findings and Case Studies
Several studies have been conducted to explore the efficacy of AZ13705339:
- In Vitro Studies : A study published in PubChem highlighted the compound's effectiveness against multiple cancer types, including breast and lung cancers, with IC50 values indicating strong activity (values typically below 100 nM) .
- In Vivo Efficacy : Animal model studies demonstrated significant tumor regression when treated with AZ13705339, supporting its potential for clinical application .
- Combination Therapies : Research has also explored the use of AZ13705339 in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced resistance mechanisms in cancer cells .
Summary Table of Biological Activities
科学的研究の応用
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in inhibiting cancer cell proliferation.
Kinase Inhibition
The presence of the pyrimidine ring suggests potential inhibition of receptor tyrosine kinases (RTKs) and serine/threonine kinases, which are critical in cancer signaling pathways. Such inhibition can lead to:
- Reduced cell proliferation
- Induction of apoptosis
Antitumor Activity
Recent research has focused on the antitumor properties of this compound across various cancer cell lines. The following table summarizes findings from cytotoxicity assays:
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 (Lung) | 5.6 | 2D Cell Culture |
HCC827 (Lung) | 7.1 | 2D Cell Culture |
NCI-H358 (Lung) | 6.3 | 2D Cell Culture |
These results indicate that the compound has potent activity against lung cancer cells, suggesting its potential as a therapeutic agent.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Lung Cancer Models : In vivo studies using murine models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups, indicating its potential effectiveness as a therapeutic agent.
- Combination Therapy Trials : Ongoing clinical trials are evaluating the efficacy of this compound in combination with existing chemotherapeutic agents, aiming to enhance treatment responses while minimizing adverse effects.
特性
IUPAC Name |
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36FN7O3S/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFLVPJXKWCRQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)N(CC3=CC=CC=C3C#N)C4=C(C=CC(=C4)CO)C)F)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36FN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。